3-(2-Chloro-6-fluorophenyl)propanal
Description
3-(2-Chloro-6-fluorophenyl)propanal is an aromatic aldehyde featuring a three-carbon chain terminating in an aldehyde group (-CHO) and substituted with a 2-chloro-6-fluorophenyl ring. The aldehyde functional group confers reactivity toward nucleophilic additions and oxidations, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFMCKJCADUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651200 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862574-71-8 | |
| Record name | 2-Chloro-6-fluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862574-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-6-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)propanal typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with propanal under specific conditions. One common method is the nucleophilic addition of propanal to 2-chloro-6-fluorobenzaldehyde, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(2-Chloro-6-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-6-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(2-Chloro-6-fluorophenyl)propanoic acid
- Molecular Formula : C₉H₈ClFO₂
- Molecular Weight : 202.61 g/mol
- Functional Group : Carboxylic acid (-COOH).
- Key Differences :
- The carboxylic acid group enhances polarity, increasing solubility in polar solvents (e.g., water) compared to the aldehyde.
- Higher melting and boiling points due to strong hydrogen bonding .
- Reactivity: Prone to esterification and decarboxylation, unlike the aldehyde’s nucleophilic addition reactions.
3-(2-Chloro-6-fluorophenyl)-3-oxopropanal
- Molecular Formula : C₉H₆ClFO₂
- Molecular Weight : 200.59 g/mol
- Functional Group : Aldehyde (-CHO) and ketone (-CO-).
- Key Differences: The α,β-unsaturated carbonyl system (conjugated enal) increases electrophilicity, enhancing reactivity in Michael additions. Potential for keto-enol tautomerism, absent in the simpler propanal derivative.
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one
- Structure: Chalcone derivative with a thienyl group and enone system .
- Key Differences: Extended conjugation (phenyl-thienyl-enone) enables strong UV absorption, relevant for optical applications .
Physical and Chemical Properties
*Estimated based on molecular formula. †Inferred from analogs (e.g., 2-phenyl-2-propanol: bp 202°C ).
Biological Activity
3-(2-Chloro-6-fluorophenyl)propanal is an organic compound notable for its unique structural features, including a chlorinated and fluorinated phenyl group attached to a propanal backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, potential applications, and mechanisms of action.
The molecular formula of this compound is C10H8ClF, with a molecular weight of approximately 186.61 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its ability to interact with nucleophilic sites on proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it a candidate for further pharmacological studies.
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
- Binding Affinity : The specific arrangement of chlorine and fluorine substituents enhances the binding affinity to certain enzymes and receptors, influencing its biological activity.
Case Studies
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.
- Analgesic Potential : Investigations into the analgesic effects have shown promise, indicating that the compound may modulate pain pathways through its interactions with specific receptors involved in pain perception.
- Enzyme Inhibition : Molecular docking studies have been conducted to explore the interactions between this compound and various enzymes. These studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, which could have implications for drug development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(4-Chloro-2-fluorophenyl)prop-2-enal | Different positioning of chloro and fluoro groups | Moderate enzyme inhibition |
| 3-(2,6-Difluorophenyl)prop-2-enal | Contains two fluorine atoms on the phenyl ring | Limited anti-inflammatory effects |
| 3-(2-Chloro-4-fluorophenyl)prop-2-enal | Chlorine at position 2 and fluorine at position 4 | Reduced binding affinity compared to this compound |
The distinct configuration of substituents in this compound contributes to its enhanced efficacy in medicinal applications compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
